molecular formula C7H5BrO2Zn B14884145 3,4-(Methylenedioxy)phenylzinc bromide

3,4-(Methylenedioxy)phenylzinc bromide

Cat. No.: B14884145
M. Wt: 266.4 g/mol
InChI Key: PKJWRBXPZNLLMU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-(Methylenedioxy)phenylzinc bromide is an organozinc reagent supplied as a 0.50 M solution in tetrahydrofuran (THF). This compound is a valuable building block in modern synthetic chemistry, particularly in transition metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds. It enables the efficient introduction of the 1,3-benzodioxole moiety, a functional group of significant interest in medicinal and agrochemical research. Recent advances in catalysis have demonstrated the high reactivity of such (hetero)arylzinc reagents in cobalt-catalyzed cascade reactions, for example in the regioselective difluoroalkylarylation of alkenes under mild conditions . These methods are crucial for installing fluorine atoms and complex aromatic systems into target molecules, allowing researchers to efficiently explore chemical space for drug discovery. The zinc reagent class offers excellent functional group tolerance, which is essential for the late-stage functionalization of complex molecules. This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications or personal use. Handle with appropriate safety precautions.

Properties

IUPAC Name

5H-1,3-benzodioxol-5-ide;bromozinc(1+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5O2.BrH.Zn/c1-2-4-7-6(3-1)8-5-9-7;;/h1,3-4H,5H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKJWRBXPZNLLMU-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=[C-]C=C2.[Zn+]Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO2Zn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction with Zinc Pivalate

In a landmark study, arylzinc pivalates were prepared by reacting aryl Grignard reagents with zinc pivalate $$[Zn(OPiv)_2]$$ under anhydrous conditions. For 3,4-(methylenedioxy)phenylzinc bromide, the protocol involves:

  • Formation of the Grignard Reagent : Magnesium turnings react with 3,4-(methylenedioxy)phenyl bromide in tetrahydrofuran (THF) at reflux to generate 3,4-(methylenedioxy)phenylmagnesium bromide.
  • Transmetalation : The Grignard solution is treated with $$Zn(OPiv)_2$$ in a 1:1.2 molar ratio at 0–25°C, yielding 3,4-(methylenedioxy)phenylzinc pivalate.
  • Halide Exchange : Subsequent reaction with lithium bromide converts the pivalate to the bromide form.

Key Parameters :

  • Solvent System : THF/toluene (50:50) ensures solubility and minimizes side reactions.
  • Stoichiometry : A slight excess of $$Zn(OPiv)_2$$ (1.2 equiv) drives the transmetalation to completion.
  • Temperature Control : Reactions conducted below 25°C prevent thermal decomposition of the organozinc intermediate.

Comparative Analysis of Zinc Salts

The choice of zinc salt significantly impacts yield and purity:

Zinc Salt Reaction Time Yield (%) Purity (NMR)
$$Zn(OPiv)_2$$ 30 min 92 >95%
$$ZnCl_2$$ 2 h 78 85%
$$ZnBr_2$$ 1.5 h 83 88%

Data synthesized from Refs

Zinc pivalate outperforms halide salts due to its non-coordinating nature, which minimizes aggregation and enhances reactivity.

Direct Zinc Insertion

While less common, direct insertion of zinc metal into 3,4-(methylenedioxy)phenyl bromide offers an alternative route. This method avoids Grignard intermediates but requires stringent conditions:

Oxidative Addition

Activated zinc dust (0.5–1.0 equiv) reacts with 3,4-(methylenedioxy)phenyl bromide in dimethylacetamide (DMA) at 80°C for 12 h. The reaction is catalyzed by $$LiCl$$ (10 mol%) to facilitate oxidative addition:
$$
\text{Ar–Br} + \text{Zn} \xrightarrow{\text{LiCl, DMA}} \text{Ar–Zn–Br}
$$

Challenges :

  • Incomplete Conversion : Residual aryl bromide (5–15%) necessitates purification via vacuum distillation.
  • Sensitivity to Moisture : Strictly anhydrous conditions are required to prevent hydrolysis.

Optimization and Mechanistic Insights

Solvent Effects

Polar aprotic solvents (THF, DMA) stabilize the organozinc species by coordinating to the zinc center. In contrast, nonpolar solvents (toluene) favor higher reaction rates but risk precipitation.

Catalytic Additives

Additives such as $$N,N,N',N'$$-tetramethylethylenediamine (TMEDA) enhance yields by disrupting zinc aggregates:

Additive Concentration (mol%) Yield Increase (%)
TMEDA 10 18
DABCO 10 9
None

Adapted from Ref

Applications in Synthesis

Cobalt-Catalyzed Difluoroalkylarylation

3,4-(Methylenedioxy)phenylzinc bromide enables cobalt-catalyzed three-component couplings with alkenes and difluoroalkyl bromides. For example, reacting 1.0 equiv of the zinc reagent with styrene and $$BrCF2CO2Et$$ in the presence of $$CoBr_2$$ (10 mol%) at 23°C produces difluoroalkylated arenes in 75–89% yield.

Limitations and Side Reactions

  • β-H Elimination : Unactivated alkenes exhibit lower reactivity due to competing β-H elimination from the cobalt intermediate.
  • Diastereoselectivity : Electron-deficient alkenes favor syn addition, while steric bulk enhances anti selectivity.

Chemical Reactions Analysis

Types of Reactions

3,4-(Methylenedioxy)phenylzinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds . It can also participate in other types of reactions, including nucleophilic addition and substitution reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base (such as potassium carbonate), and a solvent like THF or toluene.

    Nucleophilic Addition: In this reaction, 3,4-(Methylenedioxy)phenylzinc bromide can add to electrophiles such as carbonyl compounds to form alcohols or other functionalized products.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Functionalized Alcohols: Resulting from nucleophilic addition to carbonyl compounds.

Scientific Research Applications

3,4-(Methylenedioxy)phenylzinc bromide is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-(Methylenedioxy)phenylzinc bromide in cross-coupling reactions involves the transmetalation step, where the phenylzinc reagent transfers its phenyl group to a palladium catalyst. This is followed by reductive elimination, resulting in the formation of a new carbon-carbon bond . The zinc bromide moiety stabilizes the organozinc compound and facilitates its reactivity.

Comparison with Similar Compounds

Reactivity in Cross-Coupling Reactions

Organozinc reagents are pivotal in forming carbon-carbon bonds. Key comparisons include:

Compound Reactivity Profile Yield in Model Reactions Reference
Phenylzinc bromide Efficient in palladium-catalyzed C–H activation; tolerates directing groups. 65–75% (e.g., thioether synthesis)
3,4-(Methylenedioxy)phenylzinc bromide Expected enhanced nucleophilicity due to electron-donating methylenedioxy group. Data unavailable; inferred superior to Grignard analogs.
4-Fluorophenylzinc bromide Electron-withdrawing fluorine reduces nucleophilicity; lower yields in electron-rich systems. ~60–70%
Phenylmagnesium bromide Higher reactivity but lower functional group tolerance; prone to side reactions. 57–65% (vs. zinc reagents)
  • Key Insight : Zinc reagents generally offer better functional group tolerance and stability than Grignard analogs. The methylenedioxy group likely improves electron density, enhancing coupling efficiency in electron-deficient systems .

Electronic and Steric Effects

The methylenedioxy group (1,3-benzodioxole) is electron-rich, altering reactivity compared to other substituents:

Substituent Electronic Effect Impact on Reactivity
Methylenedioxy (C₇H₅O₂) Strongly electron-donating Increases nucleophilicity; stabilizes transition states in electrophilic aromatic substitution.
Fluorine Electron-withdrawing Reduces nucleophilicity; directs meta-substitution in cross-couplings.
Methoxy (OCH₃) Moderately donating Less activating than methylenedioxy; limited steric hindrance.
  • Comparison with Fluorinated Analogs : Fluorinated arylzinc bromides (e.g., 3,4-difluorophenylzinc bromide) are less nucleophilic but useful in electron-rich environments . The methylenedioxy variant is better suited for reactions requiring electron donation .

Stability and Handling

Organozinc reagents are generally more stable than Grignard counterparts:

Compound Stability Handling Requirements
3,4-(Methylenedioxy)phenylzinc bromide Likely air- and moisture-sensitive; stored in anhydrous THF or 2-MeTHF. Inert atmosphere; low temperatures
Phenylmagnesium bromide Extremely air/moisture-sensitive; reacts violently with protic solvents. Strict inert conditions
Fluorophenylzinc bromides Moderate stability; commercial availability in THF solutions. Standard organometallic precautions
  • Key Insight : Zinc reagents like 3,4-(methylenedioxy)phenylzinc bromide offer practical advantages over Grignard reagents due to milder handling requirements and compatibility with diverse solvents .

Q & A

Basic Research Questions

Q. What are standard protocols for synthesizing 3,4-(methylenedioxy)phenylzinc bromide, and how is its purity validated?

  • Methodology : Organozinc reagents like 3,4-(methylenedioxy)phenylzinc bromide are typically synthesized via transmetallation. For example, phenylzinc bromide derivatives are prepared by reacting aryl halides with activated zinc (e.g., Rieke zinc) in anhydrous THF under inert atmospheres. Post-synthesis, purity is validated using 1H^1H/13C^{13}C NMR to confirm the absence of residual halides or by-products. Combustion analysis (CHN) or ICP-MS may verify zinc content .
  • Key Metrics : Reaction yields (60–85%), NMR shifts (e.g., aromatic protons at δ 6.8–7.2 ppm), and GC-MS for trace impurities.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers distinguish it?

  • Analytical Methods :

  • FT-IR : A strong absorption band near 1680–1700 cm1^{-1} confirms C=O groups in related intermediates (e.g., phenacyl ethers).
  • NMR : Look for characteristic singlet peaks for methylenedioxy protons (δ ~5.9–6.1 ppm) and aromatic protons (δ 6.5–7.5 ppm) .
  • GC-MS : Molecular ion peaks (e.g., m/z 350 for brominated derivatives) and fragmentation patterns validate structural integrity .

Q. How should researchers handle stability and storage challenges for this organozinc reagent?

  • Protocol : Store under argon at –20°C in dry, aprotic solvents (e.g., THF). Avoid exposure to moisture, oxygen, or strong oxidizers to prevent decomposition. Regularly monitor for discoloration (indicative of oxidation) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of 3,4-(methylenedioxy)phenylzinc bromide in cross-coupling reactions?

  • Mechanism : Organozinc reagents participate in Negishi or Kumada couplings via transmetallation with palladium catalysts. The methylenedioxy group’s electron-donating effect enhances nucleophilicity at the zinc-bound carbon, facilitating bond formation with electrophilic partners (e.g., aryl halides). However, steric hindrance from the fused dioxane ring may reduce reactivity compared to simpler arylzinc bromides .
  • Case Study : Phenylzinc bromide failed to couple with methanesulfonyl chloride (MsCl) but succeeded with trifluoroacetic anhydride due to differential activation of imine intermediates .

Q. How can contradictory data on reaction yields or by-products be resolved in cross-coupling studies?

  • Troubleshooting :

  • Catalyst Screening : Test Pd0^0 (e.g., Pd(PPh3_3)4_4) vs. PdII^{II} (e.g., PdCl2_2) with ligands like SPhos or XPhos to optimize turnover.
  • Solvent Effects : Compare polar aprotic (THF) vs. non-polar (toluene) solvents to balance solubility and reaction kinetics.
  • Temperature Gradients : Higher temperatures (50–80°C) may reduce side reactions in sluggish couplings .

Q. What strategies mitigate challenges in synthesizing derivatives with sensitive functional groups (e.g., aldehydes or nitriles)?

  • Functional Group Compatibility :

  • Use protective groups (e.g., silyl ethers for alcohols, Boc for amines) during zinc insertion.
  • Avoid strongly acidic/basic conditions that degrade methylenedioxy rings. For aldehyde-containing intermediates, employ low-temperature (<0°C) reactions to prevent oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.